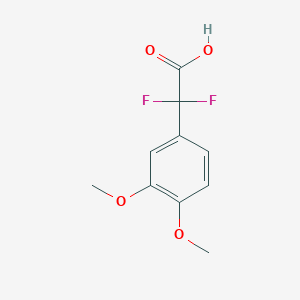

(3,4-Dimethoxyphenyl)-difluoroacetic acid

Beschreibung

Eigenschaften

Molekularformel |

C10H10F2O4 |

|---|---|

Molekulargewicht |

232.18 g/mol |

IUPAC-Name |

2-(3,4-dimethoxyphenyl)-2,2-difluoroacetic acid |

InChI |

InChI=1S/C10H10F2O4/c1-15-7-4-3-6(5-8(7)16-2)10(11,12)9(13)14/h3-5H,1-2H3,(H,13,14) |

InChI-Schlüssel |

YYYODAOLDZONQG-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C(C(=O)O)(F)F)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of 2-Amino-3',4'-dimethoxyacetophenone Hydrochloride (Intermediate)

- Reagents: o-Dimethoxybenzene, Lewis acid (e.g., aluminum chloride), aminoacetonitrile hydrochloride

- Conditions: Introduction of dry hydrogen chloride gas; stirring at room temperature for 4-5 hours

- Workup: Quenching with water, extraction with dichloromethane, concentration, addition of n-heptane to precipitate solid

- Yield: High purity white solid obtained

Conversion to 2-(3,4-Dimethoxyphenyl)ethylamine

- Reagents: Above intermediate, Lewis acid, reducing agent (lithium borohydride, sodium borohydride, or potassium borohydride)

- Conditions: Stirring at room temperature for 4-5 hours

- Workup: Quenching with water and diluted hydrochloric acid, pH adjustment with sodium hydroxide, separation, concentration

- Yield: Light yellow oily product

Comparative Analysis of Preparation Methods

Summary and Recommendations

- The preparation of this compound typically involves the strategic introduction of difluoroacetic acid functionality onto a 3,4-dimethoxyphenyl scaffold.

- Efficient routes include halogenation followed by reduction, difluoromethylation using sulfoxonium ylides, and multi-step transformations involving nitrile and aldehyde intermediates.

- The use of Lewis acids such as aluminum chloride facilitates key electrophilic substitutions and reductions.

- Industrially viable methods avoid highly toxic or explosive reagents, favoring mild conditions and readily available starting materials.

- Optimization of fluorination steps remains critical to maximize yield and purity.

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under standard acidic or catalytic conditions. This reaction is critical for modifying solubility or introducing protective groups in synthetic pathways.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Methanol, H₂SO₄, reflux | Methyl (3,4-dimethoxyphenyl)-difluoroacetate | 85–90% | |

| Ethanol, DCC, DMAP | Ethyl ester derivative | 78% |

Key Insight : Esterification preserves the difluoromethyl group, enabling further functionalization while maintaining the core structure’s electronic properties .

Nucleophilic Substitution at the Difluoromethyl Group

The difluoromethyl group participates in nucleophilic substitution reactions, though its reactivity is moderated by the electron-withdrawing carboxylic acid.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| NaSH (aq) | 80°C, 12 h | Thiolated derivative | Thioether synthesis |

| NH₃ (g) | High pressure, 100°C | Amide formation | Bioactive analog generation |

Mechanistic Note : The reaction proceeds via an SN2 mechanism, with the difluoromethyl group acting as a leaving group after activation .

Electrophilic Aromatic Substitution (EAS)

The dimethoxyphenyl ring directs electrophilic substitution to the para position relative to the methoxy groups.

| Reagent | Position | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | Para | Nitro-substituted derivative | 65% | |

| Br₂, FeBr₃ | Para | Brominated analog | 72% |

Regioselectivity : Methoxy groups enhance ring electron density, favoring para-substitution despite steric hindrance from the difluoroacetic acid group .

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) or borane (BH₃).

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C→RT | 2-(3,4-Dimethoxyphenyl)-2,2-difluoroethanol | 88% | |

| BH₃·THF | Reflux, 6 h | Same as above | 82% |

Application : Reduced derivatives serve as intermediates for chiral building blocks in pharmaceutical synthesis .

Decarboxylation Under Acidic Conditions

Thermal decarboxylation in the presence of acidic catalysts eliminates CO₂, generating a difluoromethyl aromatic compound.

| Catalyst | Temperature | Product | Yield | Reference |

|---|---|---|---|---|

| H₃PO₄ | 150°C | 1-(3,4-Dimethoxyp |

Wissenschaftliche Forschungsanwendungen

2-(3,4-Dimethoxyphenyl)-2,2-difluoroacetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The difluoroacetic acid moiety can act as a bioisostere, mimicking the behavior of other functional groups in biological systems. This allows the compound to modulate enzyme activity or receptor binding, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below compares (3,4-Dimethoxyphenyl)-difluoroacetic acid with analogous compounds differing in substituents on the phenyl ring or the acetic acid moiety:

*Molecular weight calculated based on structural inference.

Key Observations:

Acidity: Difluoroacetic acid derivatives exhibit significantly lower pKa values (~1.3–1.5) compared to non-fluorinated analogs (e.g., (3,4-Dimethoxyphenyl)acetic acid, pKa ~4.5) due to the electron-withdrawing effect of fluorine .

Substituent Effects :

- Methoxy groups (3,4-OCH₃) : Electron-donating, reduce acidity slightly but improve solubility in polar solvents.

- Halogens (F, Cl) : Electron-withdrawing, increase acidity and lipophilicity, making these compounds suitable for hydrophobic environments .

Applications :

Biologische Aktivität

(3,4-Dimethoxyphenyl)-difluoroacetic acid, also known as 2-(2,5-dimethoxyphenyl)-2,2-difluoroacetic acid, is a compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications.

- Molecular Formula : C₁₀H₁₀F₂O₄

- Molecular Weight : Approximately 232.18 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in organic solvents

The compound features a difluoroacetic acid moiety linked to a dimethoxyphenyl group, which contributes to its distinctive chemical behavior and potential biological effects.

1. Antimicrobial Activity

Compounds similar in structure have shown promising antimicrobial properties. For instance, derivatives containing methoxy and fluorine substituents have been evaluated for their effectiveness against various bacterial strains.

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3,4-Dimethoxyphenyl derivatives | Antistaphylococcal | 4-32 μg/mL |

| 5-(1-/2-naphthyloxymethyl)-1,3,4-oxadiazol-2(3H)-ones | Active against S. aureus | 64-256 mg/mL |

These findings suggest that this compound could exhibit similar antimicrobial properties due to its structural features.

2. Anti-inflammatory Effects

Compounds with similar substitutions have demonstrated anti-inflammatory activity. For example:

- Compounds with a 3,4-di-MeO group showed more potent anti-inflammatory effects compared to standard drugs like indomethacin.

This indicates that this compound may also possess anti-inflammatory properties worth investigating further.

Case Study 1: Synthesis and Evaluation of Related Compounds

In a study examining the synthesis of various difluorinated compounds, researchers found that modifications in the phenyl ring significantly influenced biological activity. The introduction of methoxy groups enhanced solubility and bioavailability in vitro.

Case Study 2: Pharmacological Screening

A pharmacological screening of structurally similar compounds revealed that those with difluoromethyl groups exhibited enhanced activity against certain cancer cell lines. This suggests that this compound might also be effective in cancer therapy.

Conclusion and Future Directions

The biological activity of this compound remains an area ripe for exploration. Preliminary data indicate potential antimicrobial and anti-inflammatory effects. Future research should focus on:

- In vitro and In vivo Studies : Detailed pharmacological studies to establish the efficacy and safety profile of the compound.

- Mechanistic Studies : Understanding the mechanisms through which this compound exerts its biological effects.

- Comparative Analysis : Evaluating the activity of this compound against existing therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3,4-Dimethoxyphenyl)-difluoroacetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via fluorination of precursor molecules (e.g., using difluorinating agents like DAST or Deoxo-Fluor) or through coupling reactions involving difluoroacetic acid derivatives. Reaction optimization may involve temperature control (e.g., reflux in methanol or dichloromethane) and pH adjustments (e.g., maintaining pH 2–3 for acid stability) . Alternative routes could adapt protocols from structurally similar compounds, such as esterification with thionyl chloride followed by hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR can confirm the presence of methoxy and difluoro groups, respectively. NMR aids in verifying the carboxylic acid moiety .

- FT-IR : Peaks near 1700–1750 cm indicate the carbonyl group, while C-F stretches appear at 1100–1200 cm .

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation, critical for differentiating isomers or impurities .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?

- Methodological Answer :

- Solubility : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at varying pH. The compound is likely less soluble in water due to hydrophobic methoxy and difluoro groups, but solubility may improve under basic conditions (pH > 5) via deprotonation .

- Stability : Monitor degradation under light, heat, or acidic/basic conditions using accelerated stability studies. Store at –20°C in inert atmospheres to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How do the electron-withdrawing effects of difluoro substitution influence the acidity and reactivity of this compound compared to non-fluorinated analogs?

- Methodological Answer : The difluoro group increases acidity (lower pKa) due to its strong electron-withdrawing effect, enhancing electrophilicity at the carbonyl carbon. Compare pKa values via potentiometric titration or computational methods (e.g., DFT). Reactivity in nucleophilic acyl substitution (e.g., esterification) can be assessed by monitoring reaction rates with alcohols under standardized conditions .

Q. What strategies can be employed to resolve contradictions in reported synthetic yields or purity levels across different studies?

- Methodological Answer :

- Reproducibility Checks : Replicate procedures with strict control of variables (e.g., solvent purity, reaction time).

- Advanced Purification : Use preparative HPLC or recrystallization to isolate high-purity batches.

- Analytical Cross-Validation : Combine multiple techniques (e.g., NMR, LC-MS, elemental analysis) to confirm compound identity and purity .

Q. How can computational modeling (e.g., DFT calculations) predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase or kinases). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with methoxy/fluorine substituents.

- MD Simulations : Assess binding stability over time and identify key residues involved in target engagement .

Q. What are the challenges in achieving regioselective functionalization of this compound for derivative synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.